molecular formula C8H13B B1283411 1-(Bromomethyl)bicyclo[2.2.1]heptane CAS No. 61192-17-4

1-(Bromomethyl)bicyclo[2.2.1]heptane

Cat. No.: B1283411
CAS No.: 61192-17-4
M. Wt: 189.09 g/mol
InChI Key: AWCGALZJVRGRBZ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)bicyclo[2.2.1]heptane is an organic compound with the molecular formula C8H13Br. It is a derivative of norbornane, a bicyclic hydrocarbon, and features a bromomethyl group attached to the bicyclo[2.2.1]heptane framework. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)bicyclo[2.2.1]heptane can be synthesized through various methods. One common approach involves the bromination of norbornane derivatives. For instance, norbornene can be reacted with N-bromosuccinimide (NBS) in the presence of light or a radical initiator to introduce the bromomethyl group at the desired position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Alcohols, amines, thioethers.

    Elimination: Alkenes.

    Oxidation: Aldehydes, carboxylic acids.

Properties

IUPAC Name

1-(bromomethyl)bicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-6-8-3-1-7(5-8)2-4-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCGALZJVRGRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569138
Record name 1-(Bromomethyl)bicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61192-17-4
Record name 1-(Bromomethyl)bicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)bicyclo[2.2.1]heptane
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